5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. The structure integrates a 2-chlorophenyl group, a 3,4-dihydroisoquinoline moiety, and an ethyl substituent at the 2-position of the thiazole ring.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(16-9-5-6-10-17(16)23)26-12-11-14-7-3-4-8-15(14)13-26/h3-10,19,28H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKNPSBKDWVQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as CIQ, is the NR2C/NR2D subunit containing NMDA receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in neuronal communication, particularly in the central nervous system.
Mode of Action
CIQ acts as a positive allosteric modulator of the NR2C/NR2D subunit containing NMDA receptors. It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes. This means that CIQ enhances the activity of these receptors, leading to increased neuronal communication.
Pharmacokinetics
It’s solubility in dmso suggests that it may have good bioavailability.
Biological Activity
The compound 5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiazolo[3,2-b][1,2,4]triazole core
- Dihydroisoquinoline moiety
- Chlorophenyl substituent
This unique combination of structural features contributes to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization reactions to form the thiazole and triazole rings.
- Alkylation reactions to introduce the ethyl group.
- Amination and coupling reactions to attach the chlorophenyl and isoquinoline moieties.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A study demonstrated that thiazolidinone derivatives showed moderate to strong antiproliferative activity in human leukemia cell lines. The presence of electron-donating groups was critical for enhancing cytotoxicity .
Antimicrobial Properties
The thiazole and triazole rings are known for their antimicrobial activities. Compounds containing these structures have been shown to inhibit bacterial growth effectively. In vitro studies suggest that modifications to the phenyl and isoquinoline groups can enhance this activity.
The proposed mechanism of action for similar compounds includes:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Apoptosis induction : Evidence suggests that such compounds can trigger programmed cell death in malignant cells.
Study 1: Antiproliferative Effects
A study investigating various thiazole derivatives found that specific substitutions significantly affected their antiproliferative effects on cancer cell lines. The results indicated that compounds with a similar thiazolo-triazole framework exhibited enhanced cytotoxicity compared to those lacking these features .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against a range of bacterial strains. The results showed promising activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 5-((3-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): This analog differs by a methyl group at the 2-position of the thiazole ring and a 3-chlorophenyl substituent. The 3-chlorophenyl vs. 2-chlorophenyl substitution may influence receptor binding due to differences in electronic effects and spatial orientation .
- 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Replaces the dihydroisoquinoline with a piperazine ring linked to a 3-chlorophenyl group. Piperazine derivatives often exhibit enhanced solubility and CNS penetration. The addition of methoxy and ethoxy groups on the phenyl ring introduces electron-donating effects, which may modulate redox properties and metabolic pathways .
Substituent Effects on Physicochemical Properties
*Calculated using SwissADME. Data approximated based on structural analogs.
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, related compounds exhibit:
- Receptor Binding: Piperazine-containing analogs () show affinity for serotonin (5-HT) and dopamine receptors due to their structural mimicry of endogenous ligands .
- Antimicrobial Potential: Thiazolo-triazole derivatives with chlorophenyl groups (e.g., ) demonstrate moderate activity against Gram-positive bacteria, attributed to membrane disruption via hydrophobic interactions .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can impurities be minimized during its preparation?
The synthesis involves multi-step pathways, including cyclization of thiazolo-triazole cores and functionalization via nucleophilic substitutions. Key steps include:
- Mannich-type reactions to introduce the 2-chlorophenyl and dihydroisoquinoline moieties .
- pH and temperature control (e.g., 70–80°C in PEG-400 with catalytic Bleaching Earth Clay) to optimize yields . Impurities often arise from incomplete cyclization or side reactions; purification via column chromatography or recrystallization in aqueous acetic acid is recommended .
Q. Which analytical techniques are most reliable for structural elucidation?
- NMR spectroscopy (¹H/¹³C) resolves substituent positions (e.g., distinguishing thiazole vs. triazole protons) .
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction provides unambiguous 3D structural validation, particularly for stereochemical assignments .
Advanced Research Questions
Q. How can researchers design experiments to elucidate its mechanism of action in biological systems?
- Molecular docking simulations predict binding affinities to targets like kinases or GPCRs, leveraging the dihydroisoquinoline moiety’s π-π stacking potential .
- Surface plasmon resonance (SPR) quantifies real-time interactions with purified proteins (e.g., measuring dissociation constants) .
- Gene expression profiling (RNA-seq) identifies downstream pathways affected by treatment .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative SAR analysis : Test structurally related analogs (e.g., replacing 2-chlorophenyl with fluorophenyl groups) to isolate pharmacophoric contributions .
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., solvent interference) .
Q. How can regioselective chemical modifications enhance target specificity?
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole C2 position to modulate electronic density and binding .
- Protecting group strategies : Temporarily shield the hydroxyl group during reactions to prevent undesired side products .
Q. What methodologies assess stability and degradation under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light, followed by LC-MS analysis to identify degradants .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via HPLC .
Data Analysis & Experimental Design
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Fragment-based design : Synthesize and test truncated analogs (e.g., removing the dihydroisoquinoline moiety) to map essential structural features .
- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic properties with activity .
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
- Caco-2 cell assays : Measure intestinal permeability and efflux ratios to predict oral bioavailability .
- Microsomal stability assays : Use liver microsomes to assess metabolic clearance pathways (CYP450 involvement) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- LC-MS/MS validation : Establish linearity (1–1000 ng/mL), precision (RSD <15%), and recovery rates (>80%) in biological fluids .
- Matrix effect evaluation : Compare signal suppression/enhancement in plasma vs. buffer to optimize extraction protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
